Corticorelin Ovine Triflutate

cAMP stimulation assay CRF1 receptor receptor pharmacology

Corticorelin ovine triflutate is a synthetic 41-amino acid peptide analog of ovine corticotropin-releasing hormone (oCRH) and an analog of the naturally occurring human CRH (hCRH) peptide. It functions as a potent agonist of the corticotropin-releasing hormone receptor (CRHR), specifically stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland, which subsequently drives cortisol production from the adrenal cortex.

Molecular Formula C205H339N59O63S
Molecular Weight 4670 g/mol
CAS No. 79804-71-0
Cat. No. B612370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticorelin Ovine Triflutate
CAS79804-71-0
SynonymsCorticorelin;  Corticoliberin;  Corticotropin-releasing factor;  CRF;  Amunine;  Amunin;  Ovine CRF;  Ovine CRH;  oCRH;  Ovine CRF 42
Molecular FormulaC205H339N59O63S
Molecular Weight4670 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1
InChIKeyQEEJLLNYQOBRRM-KSHGRFHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Corticorelin Ovine Triflutate (CAS 79804-71-0): Approved Diagnostic CRH Analog with Quantifiable Differentiation


Corticorelin ovine triflutate is a synthetic 41-amino acid peptide analog of ovine corticotropin-releasing hormone (oCRH) and an analog of the naturally occurring human CRH (hCRH) peptide [1]. It functions as a potent agonist of the corticotropin-releasing hormone receptor (CRHR), specifically stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland, which subsequently drives cortisol production from the adrenal cortex [2]. The compound is approved by the FDA and is marketed under the trade name Acthrel for diagnostic use in differentiating pituitary versus ectopic sources of ACTH excess in patients with ACTH-dependent Cushing's syndrome [3].

Corticorelin Ovine Triflutate: Why CRH Analogs Are Not Interchangeable for Research and Diagnostic Procurement


CRH peptide analogs are not interchangeable due to significant, quantifiable differences in receptor binding potency, pharmacokinetic half-life, and commercial availability that directly impact experimental reproducibility and clinical diagnostic validity. While human/rat CRF (h/rCRF) and ovine CRF (oCRF) share the same primary biological function—stimulating ACTH release—their pharmacological profiles diverge considerably. Critically, oCRF demonstrates a longer plasma half-life and greater potency in vivo compared to hCRF, which has led to the discontinuation of commercial hCRF availability . Furthermore, in vitro cAMP stimulation assays reveal that oCRF is approximately 2.6-fold more potent (lower EC50) at the CRF1 receptor than h/rCRF [1]. Substituting with other CRF family peptides such as urocortin or sauvagine introduces additional variables in receptor selectivity (CRF1 vs. CRF2 bias) and signaling kinetics, rendering direct comparison or protocol replication invalid. The quantitative evidence below substantiates why corticorelin ovine triflutate must be specifically procured for validated applications.

Corticorelin Ovine Triflutate: Quantitative Evidence of Differential Potency and Clinical Diagnostic Utility


2.6-Fold Higher CRF1 Receptor Potency Compared to Human/Rat CRF

In head-to-head in vitro cAMP stimulation assays using cells expressing CRF1 receptors, ovine CRF (oCRF) demonstrated an EC50 of 1.61 ± 0.59 nmol/L, while human/rat CRF (h/rCRF) exhibited an EC50 of 4.25 ± 1.09 nmol/L [1]. This represents a 2.6-fold higher potency for oCRF at the CRF1 receptor. The Emax values for both peptides were statistically indistinguishable (oCRF: 102.8 ± 8.8 pmol over basal; h/rCRF: 105.2 ± 9.6 pmol over basal), indicating that oCRF achieves equivalent maximal efficacy at a substantially lower concentration. For reference, the potent CRF family peptide sauvagine displayed an EC50 of 1.57 ± 0.28 nmol/L, comparable to oCRF, while urocortin 2 (hUCN2) was approximately 10-fold less potent (EC50: 15.5 ± 3.1 nmol/L) [1].

cAMP stimulation assay CRF1 receptor receptor pharmacology

Extended In Vivo Duration of Action: Dose-Dependent ACTH Elevation Lasting up to 8 Hours

In a dose-response study conducted in 29 healthy volunteers receiving intravenous corticorelin ovine triflutate doses ranging from 0.001 to 30 mcg/kg, the duration of plasma ACTH elevation was dose-dependent. Following doses of 0.3, 3.0, and 30 mcg/kg, the mean duration of plasma ACTH increase was 4, 7, and 8 hours, respectively [1]. The threshold dose for ACTH stimulation was 0.03 mcg/kg, the half-maximal effective dose (ED50) fell within the range of 0.3-1.0 mcg/kg, and the maximally effective dose range was 3-10 mcg/kg [1]. This prolonged duration of action—sustained ACTH elevation for up to 8 hours at higher doses—contrasts with the shorter in vivo half-life reported for human CRF, which has been cited as a key factor driving the commercial replacement of hCRF with the ovine form .

pharmacodynamics ACTH stimulation dose-response in vivo pharmacokinetics

FDA-Approved Diagnostic Sensitivity and Specificity: Peak ACTH Response at 42 ± 29 Minutes

In a clinical study of 30 normal healthy men receiving the recommended diagnostic dose of 1 mcg/kg corticorelin ovine triflutate via intravenous administration, the peak plasma ACTH response occurred at 42 ± 29 minutes (average ± SD), and the peak cortisol response occurred at 65 ± 26 minutes [1]. This temporal profile underpins the clinical utility of the corticorelin stimulation test for differentiating pituitary Cushing's disease from ectopic ACTH syndrome. In patients with pituitary sources of ACTH excess, corticorelin injection results in an increase of plasma ACTH and cortisol; in patients with ectopic ACTH syndrome, no significant increase is observed [2]. The 1 mcg/kg dose is established as the lowest dose that produces maximal cortisol responses and significant (though sub-maximal) ACTH responses, with doses above 1 mcg/kg not recommended due to increased adverse effects without additional diagnostic benefit [3].

diagnostic testing Cushing's syndrome pituitary function clinical validation

Characterized Product Stability: Reconstituted Solution Stable for 8 Hours Under Refrigeration

Corticorelin ovine triflutate (Acthrel) is supplied as a sterile, lyophilized powder containing 100 mcg of the active peptide (as the trifluoroacetate salt), formulated with ascorbic acid (0.88 mg), lactose (10 mg), and cysteine hydrochloride monohydrate (26 mg) as stabilizers [1]. The lyophilized product is stable when stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light. Following reconstitution with 2 mL of 0.9% sodium chloride injection, the resulting solution (50 mcg/mL) remains stable for up to 8 hours under refrigerated conditions [2]. This defined 8-hour post-reconstitution stability window is a critical operational parameter for clinical and laboratory workflows, enabling batch preparation and multi-patient testing within a single work shift.

formulation stability reconstitution storage conditions quality control

Corticorelin Ovine Triflutate: Evidence-Based Application Scenarios for Research and Clinical Procurement


Clinical Differential Diagnosis of ACTH-Dependent Cushing's Syndrome

Corticorelin ovine triflutate (Acthrel) is the FDA-approved diagnostic agent for differentiating pituitary Cushing's disease from ectopic ACTH syndrome. A single intravenous dose of 1 mcg/kg produces peak plasma ACTH at 42 ± 29 minutes and peak cortisol at 65 ± 26 minutes, enabling standardized blood sampling protocols [1]. In pituitary sources of ACTH excess, corticorelin injection results in increased plasma ACTH and cortisol; in ectopic ACTH syndrome, no significant increase occurs [2]. The validated 8-hour post-reconstitution stability allows for multiple patient tests from a single vial preparation within a clinical work shift [3].

CRF1 Receptor Pharmacology and cAMP Signaling Research

For in vitro studies of CRF1 receptor activation, corticorelin ovine triflutate (oCRF) offers 2.6-fold higher potency (EC50 = 1.61 nmol/L) compared to human/rat CRF (EC50 = 4.25 nmol/L), with equivalent maximal efficacy (Emax ~103 pmol over basal for both peptides) [1]. This higher potency enables reduced peptide consumption in cAMP stimulation assays and minimizes potential off-target effects at high ligand concentrations. The compound serves as a reference agonist for characterizing CRF1-mediated signaling pathways, particularly in studies requiring discrimination between CRF1 and CRF2 receptor activation, given its distinct potency profile relative to urocortin family peptides.

HPA Axis Function Testing and Pituitary Corticotroph Responsiveness Assessment

The compound enables quantitative assessment of pituitary corticotroph function through measurement of ACTH and cortisol responses. The dose-response relationship is well-characterized: threshold dose 0.03 mcg/kg, half-maximal dose 0.3-1.0 mcg/kg, and maximally effective dose 3-10 mcg/kg [1]. The sustained ACTH elevation lasting 4-8 hours (depending on dose) provides a wide window for sample collection, reducing the risk of missed peak responses [1]. This standardized stimulation test is valuable for evaluating HPA axis integrity in research settings investigating stress response, adrenal insufficiency, or hypothalamic-pituitary disorders.

Peptide Stability and Formulation Research

The commercial formulation of corticorelin ovine triflutate provides a benchmark for peptide stabilization strategies. The lyophilized product contains ascorbic acid (0.88 mg), lactose (10 mg), and cysteine hydrochloride monohydrate (26 mg) as stabilizers, achieving long-term stability at 2-8°C and 8-hour post-reconstitution stability under refrigeration [1]. This defined stability profile serves as a reference for researchers developing novel peptide formulations or studying peptide degradation kinetics, particularly for 41-amino acid CRF analogs where aggregation and oxidation are known stability challenges.

Quote Request

Request a Quote for Corticorelin Ovine Triflutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.